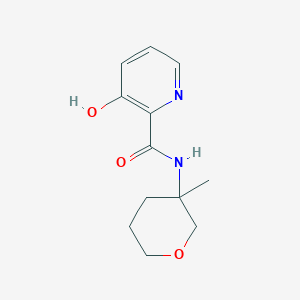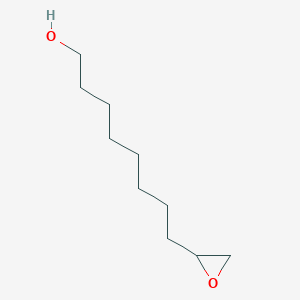![molecular formula C10H11ClFNO5S B6644649 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as CFTR inhibitor-172, is a small molecule inhibitor that is used to block the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is present in the membrane of epithelial cells and plays a crucial role in regulating the secretion of fluids in various organs, including the lungs, pancreas, and digestive tract. Inhibition of CFTR has been shown to be a potential therapeutic approach for the treatment of cystic fibrosis, a genetic disorder that affects the function of CFTR and leads to the accumulation of thick, sticky mucus in the lungs and other organs.
Mécanisme D'action
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 works by binding to a specific site on the this compound protein and blocking its function as a chloride channel. The compound is believed to interact with the intracellular portion of the this compound protein, which is responsible for regulating the opening and closing of the channel. By inhibiting this compound, this compound inhibitor-172 reduces the secretion of fluids in the lungs and other organs, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects, particularly in the context of cystic fibrosis. In vitro studies have demonstrated that the compound can reduce the activity of this compound in human airway epithelial cells and improve the function of other ion channels, such as the epithelial sodium channel (ENaC). In vivo studies have shown that this compound inhibitor-172 can reduce mucus accumulation, improve lung function, and increase survival in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 is its high potency and selectivity for this compound inhibition. The compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound inhibitor-172 in lab experiments. For example, the compound may have off-target effects on other ion channels or transporters, which could complicate the interpretation of experimental results. In addition, the compound may have limited solubility or stability under certain experimental conditions, which could affect its efficacy or toxicity.
Orientations Futures
There are several potential future directions for the study of 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 and its role in cystic fibrosis research. One area of interest is the development of more potent and selective this compound inhibitors that could be used as therapeutic agents for cystic fibrosis. Another area of interest is the investigation of the long-term effects of this compound inhibition on other physiological processes, such as the immune system or the microbiome. Finally, there is also interest in exploring the use of this compound inhibitor-172 in combination with other drugs or therapies for cystic fibrosis, in order to enhance its efficacy or reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 involves several steps, including the preparation of the starting materials, the formation of the intermediate products, and the final purification of the compound. The most commonly used method for the synthesis of this compound inhibitor-172 involves the reaction of 2-chloro-5-fluorobenzenesulfonamide with 2-amino-3-hydroxy-2-methylpropanoic acid in the presence of a suitable catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields this compound inhibitor-172 as a white crystalline solid with a melting point of around 180-182°C.
Applications De Recherche Scientifique
3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid inhibitor-172 has been extensively studied in various scientific research applications, particularly in the field of cystic fibrosis research. The compound has been shown to be a potent and selective inhibitor of this compound, with an IC50 value of around 300 nM. This compound inhibitor-172 has been used in both in vitro and in vivo studies to investigate the role of this compound in various physiological processes and to evaluate the therapeutic potential of this compound inhibition in cystic fibrosis.
Propriétés
IUPAC Name |
3-[(2-chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO5S/c1-10(16,9(14)15)5-13-19(17,18)8-4-6(12)2-3-7(8)11/h2-4,13,16H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPJHZJTQTXZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)


![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)

![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
